molecular formula C10H15N3O6S B1426740 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate CAS No. 1156649-99-8

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate

Cat. No.: B1426740
CAS No.: 1156649-99-8
M. Wt: 305.31 g/mol
InChI Key: YSISDLNHTZFECH-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate (CAS: 1332529-71-1) is a sulfonamide derivative characterized by a pyridin-2-ylmethylamino group attached to an ethanesulfonamide backbone, with an oxalate counterion. Its molecular formula is C₁₀H₁₅N₃O₆S, and it has a molecular weight of 305.31 g/mol . The compound is cataloged with 95% purity, indicating its utility in research applications requiring high chemical consistency .

Properties

IUPAC Name

oxalic acid;2-(pyridin-2-ylmethylamino)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S.C2H2O4/c9-14(12,13)6-5-10-7-8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,10H,5-7H2,(H2,9,12,13);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSISDLNHTZFECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCS(=O)(=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate typically involves the reaction of pyridin-2-ylmethanamine with ethanesulfonyl chloride under basic conditions to form the intermediate 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide. This intermediate is then reacted with oxalic acid to yield the final oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives. These products have diverse applications in chemical synthesis and pharmaceutical development .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H15N3O6S
  • Molecular Weight : 305.31 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water, ethanol, and dimethyl sulfoxide

The compound features a pyridine ring and an ethanesulfonamide moiety, which contribute to its unique biological activities.

Cardiovascular and Pulmonary Medicine

Research indicates that 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate modulates nitric oxide signaling pathways, enhancing the effects of nitric oxide donors. This modulation could be beneficial for treating conditions related to vascular function and inflammation. Studies have shown that it may improve endothelial function and reduce vascular resistance, making it a candidate for cardiovascular therapies.

Cancer Therapy

The compound has demonstrated potential anti-cancer properties. It has been involved in the synthesis of novel derivatives that exhibit promising activity against various cancer cell lines. These derivatives have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting a role in developing targeted cancer therapies.

Infectious Diseases

In the realm of parasitology, derivatives of this compound have been tested against Trypanosoma brucei (responsible for sleeping sickness) and Plasmodium falciparum (malaria). Some derivatives exhibited significant antitrypanosomal and antiplasmodial activities, highlighting their potential for treating neglected tropical diseases.

Synthesis and Characterization

The synthesis of this compound involves several key reactions typically monitored by high-performance liquid chromatography and mass spectrometry to ensure purity. The synthesis process includes:

  • Formation of the pyridine ring.
  • Attachment of the ethanesulfonamide moiety.
  • Crystallization to yield the final product.

Extensive studies have been conducted to assess the biological activities of this compound:

Study FocusMethodologyKey Findings
Anti-fibrotic ActivityIn vitro evaluation on hepatic stellate cellsSome derivatives showed superior anti-fibrotic activity compared to existing treatments.
Antimicrobial ActivityDisc diffusion method against S. aureus and E. coliCertain synthesized compounds exhibited strong antimicrobial properties .
Molecular Docking StudiesComputational analysisNew compounds showed favorable interactions with target proteins, suggesting good bioactivity .

Case Studies

  • Anti-Fibrotic Derivatives : A study synthesized a library of pyrimidine derivatives from this compound. The most effective derivatives were identified based on their IC50 values against collagen expression in hepatic stellate cells, indicating their potential use in treating liver fibrosis.
  • Tropical Disease Treatment : Research into the antitrypanosomal activity of synthesized derivatives revealed that some compounds significantly inhibited Trypanosoma brucei growth in vitro, suggesting their potential as therapeutic agents against sleeping sickness.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Catalog No. Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity
060232 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate C₁₀H₁₅N₃O₆S 305.31 Pyridin-2-ylmethylamino, oxalate salt 95%
060233 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate C₁₆H₂₄N₂O₇S 388.44 Piperidine sulfonyl, phenolic hydroxyl N/A
060234 N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]-ethanesulfonamide dihydrochloride C₁₀H₁₉Cl₂N₃O₂S 316.25 Dimethylamino, hydrochloride salt N/A
060235 2-(Azepan-1-ylsulfonyl)ethylamine oxalate C₁₆H₂₅N₃O₆S 387.46 Azepane sulfonyl, pyridin-3-ylmethyl, oxalate N/A

Key Observations:

Structural Variations: Pyridine Position: The target compound (060232) features a pyridin-2-ylmethyl group, whereas 060235 substitutes this with a pyridin-3-ylmethyl group. This positional isomerism may influence binding affinity in biological systems .

Salt Forms :

  • The oxalate salt in 060232 and 060235 enhances aqueous solubility compared to the dihydrochloride salt in 060234, which may offer better stability under acidic conditions .

Purity :

  • The target compound (060232) is synthesized with 95% purity, comparable to analogs like N-(pyridin-4-ylmethyl)methanesulfonamide (95% purity, QA-8570) .

Biological Activity

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H14N2O4S\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

Key Features:

  • Pyridine Ring: Contributes to the compound's interaction with biological targets.
  • Sulfonamide Group: Known for its antibacterial properties.
  • Oxalate Salt Form: Enhances solubility and bioavailability.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, likely due to the sulfonamide moiety which inhibits bacterial folic acid synthesis.
  • Antitumor Properties: Preliminary studies suggest potential antiproliferative effects on cancer cell lines, indicating a mechanism that may involve apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AntitumorHeLa cellsInduction of apoptosis
Enzyme InhibitionCarbonic anhydraseCompetitive inhibition

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of Enzymes: The sulfonamide group competes with para-aminobenzoic acid (PABA) for binding sites on bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Apoptosis Induction: In cancer cells, it may activate pathways leading to programmed cell death, potentially through modulation of Bcl-2 family proteins.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against a panel of bacteria. The results indicated significant inhibition zones for E. coli, suggesting that the compound could serve as a lead for developing new antibiotics.

Case Study 2: Antitumor Activity

In vitro assays on HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis (caspase activation).

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound. Notable findings include:

  • Enhanced solubility when formulated as an oxalate salt, improving bioavailability in vivo.
  • Modification of the pyridine ring has led to derivatives with improved selectivity and potency against specific cancer types.

Q & A

Basic: What are the recommended synthetic routes for 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate?

Methodological Answer:
The synthesis typically involves a multi-step reaction starting with the sulfonylation of a pyridinylmethylamine precursor. For example, coupling 2-(aminomethyl)pyridine with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux in a polar aprotic solvent like dichloromethane or acetonitrile. The oxalate salt can then be formed by reacting the free base with oxalic acid in ethanol/water mixtures. Crystallization under controlled pH (3.5–4.5) ensures purity . Solvothermal methods (methanol, 12 h, room temperature) are also effective for analogous sulfonamide coordination complexes .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and hydrogen bonding networks. SHELX programs are robust for small-molecule crystallography .
  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6d_6) identify pyridinyl protons (δ 8.5–9.0 ppm) and sulfonamide NH signals (δ 6.5–7.0 ppm). Advanced 2D techniques (HSQC, HMBC) confirm connectivity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ for free base).

Basic: How to purify the compound to >98% HPLC purity?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1 v/v) with slow cooling to isolate oxalate salt. Monitor pH to avoid decomposition.
  • HPLC purification : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 10%→50% ACN over 20 min). Compare retention times against EP reference standards for impurities like disodium sulphate derivatives .

Advanced: How to study its coordination behavior with lanthanide ions?

Methodological Answer:
React the compound with Ln(III) nitrates (e.g., Tb3+^{3+}, Dy3+^{3+}) under solvothermal conditions (methanol, 12 h, 60°C). Characterize complexes via:

  • Fluorescence spectroscopy : Monitor ligand-to-metal energy transfer for Tb3+^{3+}/Eu3+^{3+} complexes.
  • X-ray diffraction : Resolve coordination geometry (e.g., distorted square antiprismatic for Dy complexes) .
  • Magnetic susceptibility : Assess single-molecule magnet behavior in Dy analogs.

Advanced: How to assess pH-dependent stability in aqueous solutions?

Methodological Answer:

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
  • Monitor degradation via HPLC (C18 column, 0.1 M ammonium acetate/acetonitrile).
  • Use 1^1H NMR to detect hydrolysis products (e.g., free pyridinylmethylamine at pH >10) .

Advanced: How to detect trace impurities (e.g., sulfonate byproducts)?

Methodological Answer:

  • Ion-pair chromatography : Use a Zorbax SB-Aq column with 10 mM sodium hexanesulfonate (pH 2.5)/acetonitrile (95:5). Detect at 254 nm.
  • LC-MS/MS : Identify sulfonate esters (e.g., MM0031.04 impurity) with MRM transitions (e.g., m/z 421→243) .

Advanced: Can it act as a fluorescent sensor for heavy metals?

Methodological Answer:
Functionalize the compound with fluorophores (e.g., thieno[3,2-b]pyridinone) to create Pb2+^{2+}-selective probes. Test selectivity via:

  • Fluorescence quenching : Titrate with metal ions (Na+^+, Ba2+^{2+}, Pb2+^{2+}) in HEPES buffer (pH 7.4).
  • Job’s plot analysis : Determine binding stoichiometry (e.g., 1:1 for Pb2+^{2+}) .

Advanced: How to address solubility limitations in biological assays?

Methodological Answer:

  • Use DMSO as a co-solvent (<1% v/v) to enhance solubility.
  • Sonication-assisted dispersion : Prepare nanoparticles via antisolvent precipitation (water into DMSO solution).
  • Salt screening : Test alternative counterions (e.g., hydrochloride) for improved aqueous stability .

Advanced: What mechanistic insights exist for its sulfonamide formation?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (SO2_2 symmetric stretch at 1170 cm1^{-1}).
  • Isotopic labeling : Use 15^{15}N-ammonia to track nucleophilic attack on sulfonyl chloride intermediates .

Advanced: How to resolve stereochemical ambiguities in derivatives?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration of chiral centers (e.g., RS vs SR isomers).
  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers.
  • NOESY NMR : Detect spatial proximity between pyridinyl protons and sulfonamide groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate
Reactant of Route 2
Reactant of Route 2
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate

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